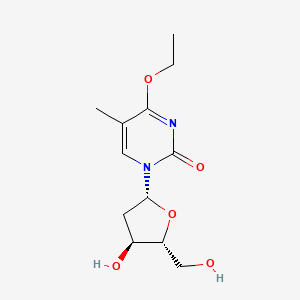![molecular formula C9H9BrN2O3 B1221074 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid CAS No. 332874-04-1](/img/structure/B1221074.png)
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Descripción general
Descripción
The compound “3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound. The presence of the bromo group at the 5th position of the pyridine ring and the carboxyl group attached to the 3rd position via an amide linkage suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the planar pyridine ring, with the bromo, carboxyl, and amide groups potentially influencing the overall geometry of the molecule .Chemical Reactions Analysis
The bromo group on the pyridine ring could potentially undergo various substitution reactions. Additionally, the carboxyl group could participate in typical acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxyl group could result in the compound having acidic properties. The bromo group might make the compound relatively heavy and potentially more reactive .Aplicaciones Científicas De Investigación
Gene Therapy
The structural features of this compound suggest its utility in gene therapy research. Compounds with similar structures have been used to create dendrimer scaffolds . These scaffolds can be used to deliver genetic material into cells, a crucial step in gene therapy aimed at treating genetic disorders.
Antimicrobial Agents
Derivatives of this compound could be synthesized and tested for antimicrobial properties. The brominated pyridine core is a common feature in molecules with antimicrobial activity, and further modification of the compound could lead to the development of new antibiotics or antifungal agents .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDCRYZCDOAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353489 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
CAS RN |
332874-04-1 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



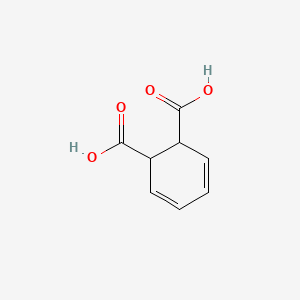
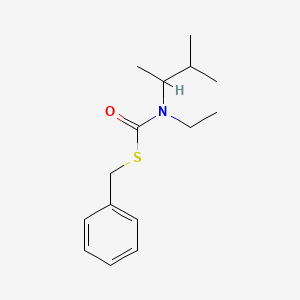

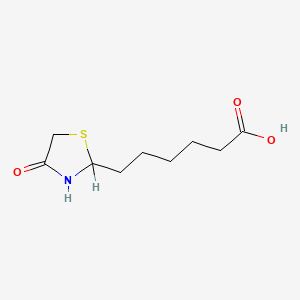
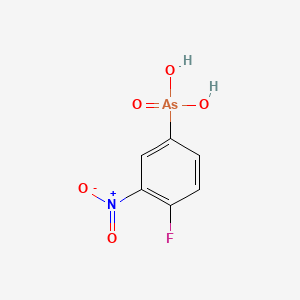
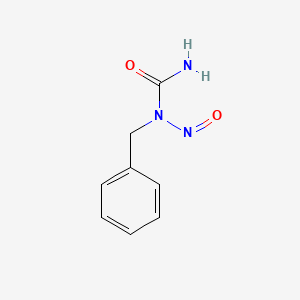
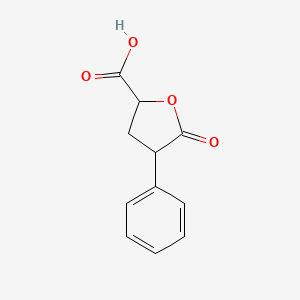
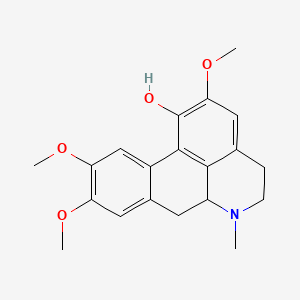
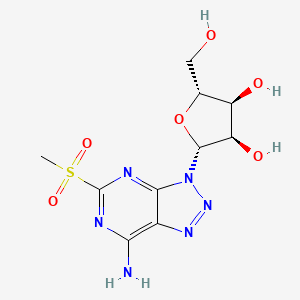
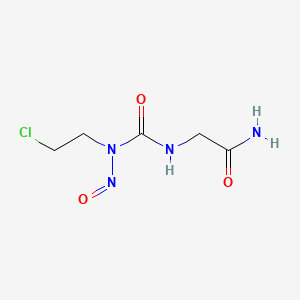
![6,6-Dimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B1221005.png)

